

1-Hydroxy-2-Naphthoyl-CoA CAS number and molecular weight

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Compound of Interest

Compound Name: 1-Hydroxy-2-Naphthoyl-CoA

Cat. No.: B15548848

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An In-depth Technical Guide to 1-Hydroxy-2-Naphthoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Hydroxy-2-Naphthoyl-Coenzyme A (HNA-CoA), a significant molecule in the study of vitamin K biosynthesis. This document details its physicochemical properties, synthesis, role as a metabolic inhibitor, and relevant experimental protocols.

Core Compound Identification

1-Hydroxy-2-Naphthoyl-CoA is the coenzyme A thioester of 1-hydroxy-2-naphthoic acid. It serves as a crucial research tool, particularly as an analog and inhibitor of 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) synthase (MenB), an essential enzyme in the menaquinone (vitamin K₂) biosynthetic pathway.

Parameter	Value	Source
IUPAC Name	S-[2-[3-[[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxyhydroxyphosphoryl]oxyhydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propionylamino]ethyl] 1-hydroxynaphthalene-2-carbothioate	N/A
CAS Number	1311399-44-6	N/A
Molecular Formula	C ₃₂ H ₄₂ N ₇ O ₁₈ P ₃ S	N/A
Molecular Weight	937.70 g/mol	N/A

Physicochemical Properties of the Precursor: 1-Hydroxy-2-naphthoic Acid

Detailed physicochemical data for **1-Hydroxy-2-Naphthoyl-CoA** is not readily available. However, the properties of its precursor, 1-hydroxy-2-naphthoic acid, are well-documented and provide essential context.

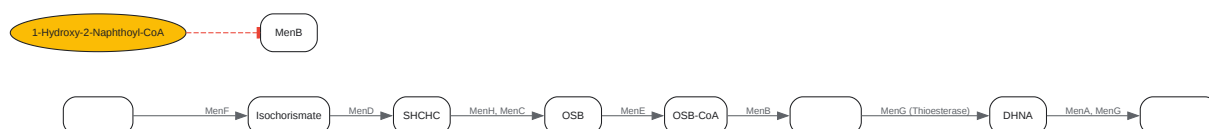
Property	Value	Source
CAS Number	86-48-6	[1][2]
Molecular Formula	C ₁₁ H ₈ O ₃	[2]
Molecular Weight	188.18 g/mol	[1][2]
Appearance	White to reddish crystals or light brown powder	[2]
Melting Point	195-200 °C (decomposes)	[1]
Solubility	Insoluble in cold water; freely soluble in alcohol, benzene, and diethyl ether.	[1]

Biochemical Significance and Signaling Pathways

1-Hydroxy-2-Naphthoyl-CoA is a potent analog of 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA), a key intermediate in the biosynthesis of menaquinone (Vitamin K2) and phyloquinone (Vitamin K1). The primary target of HNA-CoA is the enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), which catalyzes the conversion of o-succinylbenzoyl-CoA to DHNA-CoA. Due to this inhibitory action, HNA-CoA is an invaluable tool for studying the kinetics and structure of MenB, a potential target for novel antimicrobial agents.

Menaquinone (Vitamin K2) Biosynthesis Pathway

The menaquinone pathway is essential for cellular respiration in many bacteria. The inhibition of this pathway is a promising strategy for antibiotic development.



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Menaquinone (Vitamin K2) Biosynthesis Pathway and Inhibition

Phylloquinone (Vitamin K1) Biosynthesis Pathway in Plants

In plants and cyanobacteria, a similar pathway leads to the synthesis of phylloquinone, which is essential for photosynthesis.



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Phylloquinone (Vitamin K1) Biosynthesis Pathway

Experimental Protocols

Generalized Synthesis of 1-Hydroxy-2-Naphthoyl-CoA

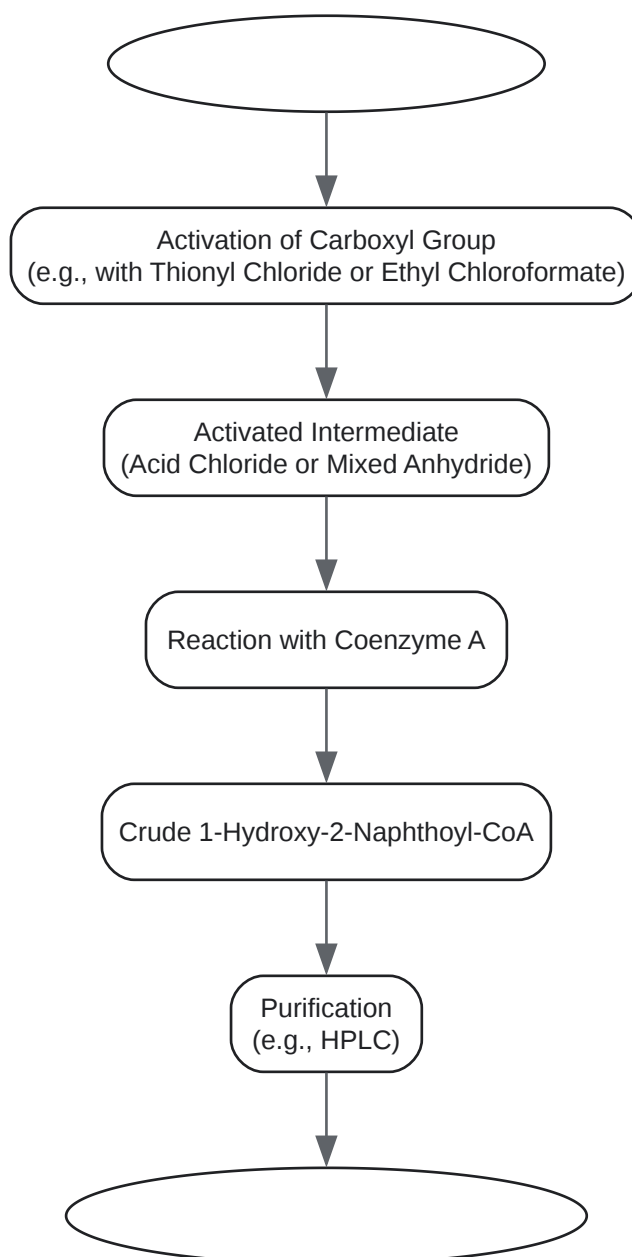
A detailed, step-by-step protocol for the synthesis of **1-Hydroxy-2-Naphthoyl-CoA** is not readily available in the reviewed literature. However, it is generally prepared by a two-step coupling reaction from 1-hydroxy-2-naphthoic acid and Coenzyme A. The synthesis of acyl-CoA thioesters from a carboxylic acid typically involves the activation of the carboxyl group followed by reaction with the thiol group of Coenzyme A.

Step 1: Activation of 1-Hydroxy-2-naphthoic Acid The carboxylic acid is converted to a more reactive species, such as an acid chloride or a mixed anhydride.

- **Acid Chloride Method:** Reaction with thionyl chloride (SOCl₂) or oxalyl chloride.
- **Mixed Anhydride Method:** Reaction with a chloroformate, such as ethyl chloroformate, in the presence of a base like triethylamine.

Step 2: Thioester Formation with Coenzyme A The activated 1-hydroxy-2-naphthoic acid is then reacted with a solution of Coenzyme A (lithium or sodium salt) in an appropriate buffer (e.g.,

sodium bicarbonate) to form the thioester. The product is then purified, typically using chromatographic methods like HPLC.



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Generalized Synthesis Workflow for **1-Hydroxy-2-Naphthoyl-CoA**

DHNA-CoA Synthase (MenB) Inhibition Assay

While specific inhibition constants (K_i or IC_{50}) for **1-Hydroxy-2-Naphthoyl-CoA** are not widely reported, its inhibitory activity can be assessed by adapting a coupled enzyme assay for MenB

activity.[3]

Principle: The activity of MenB is determined by monitoring the formation of its product, DHNA-CoA. The substrate for MenB, o-succinylbenzoyl-CoA (OSB-CoA), is synthesized in situ from earlier pathway intermediates using the enzymes MenC and MenE. The rate of DHNA-CoA formation is measured spectrophotometrically. The assay is then performed in the presence of varying concentrations of **1-Hydroxy-2-Naphthoyl-CoA** to determine its effect on the reaction rate.

Materials:

- Purified MenB, MenC, and MenE enzymes.
- 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC)
- ATP
- Coenzyme A (CoA-SH)
- Dithiothreitol (DTT)
- MgCl_2
- **1-Hydroxy-2-Naphthoyl-CoA** (inhibitor)
- Phosphate buffer (e.g., 200 mM, pH 7.0)
- Sodium bicarbonate (e.g., 20 mM)

Procedure:

- **Substrate Generation:** In a reaction mixture containing phosphate buffer, SHCHC, ATP, CoA-SH, DTT, and MgCl_2 , add MenC and MenE. Incubate at room temperature for approximately 10 minutes to generate OSB-CoA.
- **Inhibition Assay:**

- To the reaction mixture containing the in situ synthesized OSB-CoA, add a known concentration of the MenB enzyme.
- For the inhibition experiment, add varying concentrations of **1-Hydroxy-2-Naphthoyl-CoA** to different reaction wells. Include a control with no inhibitor.
- Initiate the MenB reaction.
- Data Acquisition: Monitor the increase in absorbance at a wavelength characteristic of DHNA-CoA formation.
- Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. From this data, the IC50 value can be determined. Further kinetic analysis can be performed to determine the inhibition constant (K_i) and the mode of inhibition.

Quantitative Data

While specific inhibitory constants for **1-Hydroxy-2-Naphthoyl-CoA** are not readily available in the literature, the kinetic parameters for the MenB enzyme from *E. coli* with its natural substrate have been reported.

Enzyme	Substrate	K _m (μM)	k _{cat} (s ⁻¹)	Source
<i>E. coli</i> MenB	O-succinylbenzoyl-CoA	2.8 - 26	10.3 - 620	[4]

Note: The wide range in reported kinetic values may be due to different assay conditions and the presence of activating cofactors like bicarbonate.

Conclusion

1-Hydroxy-2-Naphthoyl-CoA is a vital tool for the study of menaquinone and phyloquinone biosynthesis. Its role as a stable analog and inhibitor of DHNA-CoA synthase (MenB) allows for detailed investigation of this key enzyme's structure and function. As the menaquinone pathway is a validated target for antimicrobial drug development, research involving **1-Hydroxy-2-**

Naphthoyl-CoA is of high importance for the discovery of novel antibiotics. This guide provides a foundational resource for researchers working with this important biochemical compound.

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